8-bromo-5-fluoro-2,3-dihydroquinolin-4(1H)-one
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Overview
Description
8-bromo-5-fluoro-2,3-dihydroquinolin-4(1H)-one is a synthetic organic compound belonging to the quinolinone family Quinolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-5-fluoro-2,3-dihydroquinolin-4(1H)-one typically involves multi-step organic reactions. A common approach might include:
Starting Material: The synthesis may begin with a substituted aniline or a similar aromatic compound.
Halogenation: Introduction of bromine and fluorine atoms through halogenation reactions using reagents like bromine (Br2) and fluorine sources (e.g., N-fluorobenzenesulfonimide).
Cyclization: Formation of the quinolinone core through cyclization reactions, often involving condensation with carbonyl compounds under acidic or basic conditions.
Reduction: Reduction of intermediate compounds to achieve the desired dihydroquinolinone structure.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to enhance yield and reduce waste.
Chemical Reactions Analysis
Types of Reactions
8-bromo-5-fluoro-2,3-dihydroquinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to quinolinone derivatives using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Further reduction to tetrahydroquinolinone using reducing agents like sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions where the bromine or fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Nucleophiles like amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent due to its structural similarity to known drugs.
Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of 8-bromo-5-fluoro-2,3-dihydroquinolin-4(1H)-one would depend on its specific biological target. Generally, compounds in the quinolinone family may interact with enzymes, receptors, or DNA, leading to various biological effects. The presence of bromine and fluorine atoms can enhance binding affinity and selectivity for specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
8-bromo-2,3-dihydroquinolin-4(1H)-one: Lacks the fluorine atom, which may affect its biological activity and stability.
5-fluoro-2,3-dihydroquinolin-4(1H)-one: Lacks the bromine atom, potentially altering its reactivity and interactions.
2,3-dihydroquinolin-4(1H)-one: The parent compound without halogen substitutions, which may have different pharmacological properties.
Uniqueness
8-bromo-5-fluoro-2,3-dihydroquinolin-4(1H)-one is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical and biological properties. These halogen atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.
Biological Activity
8-Bromo-5-fluoro-2,3-dihydroquinolin-4(1H)-one is a compound belonging to the quinoline family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The molecular formula of this compound is C10H7BrFNO, with a molecular weight of approximately 252.07 g/mol. The structure features a quinoline core that is known for its ability to interact with various biological targets.
The biological activity of this compound is believed to stem from several key mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in various diseases.
- DNA Intercalation : It has the potential to intercalate into DNA, disrupting replication and transcription processes. This property is particularly relevant in anticancer therapies.
- Receptor Binding : The compound may bind to specific receptors on cell surfaces, modulating cellular signaling pathways that are crucial for maintaining homeostasis and responding to pathological conditions.
Biological Activity and Therapeutic Potential
Recent studies have highlighted the compound's promising biological activities:
- Anticancer Activity : Research indicates that derivatives of 2,3-dihydroquinolinones exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds structurally related to this compound have shown effectiveness in inhibiting tumor growth in vitro and in vivo models .
- Antimicrobial Properties : The compound has demonstrated activity against several bacterial strains. A study reported its effectiveness against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) indicating robust antibacterial properties .
- Neuropharmacological Effects : There is evidence suggesting that derivatives of this compound may act as modulators of dopamine receptors, which could have implications for treating neurological disorders such as schizophrenia and Parkinson's disease .
Table 1: Summary of Biological Activities
Detailed Research Findings
A pilot study evaluated the anticancer properties of several quinoline derivatives, including this compound. The results indicated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways . Furthermore, another study highlighted the compound's potential as a lead structure for developing new antimicrobial agents targeting resistant bacterial strains .
Properties
Molecular Formula |
C9H7BrFNO |
---|---|
Molecular Weight |
244.06 g/mol |
IUPAC Name |
8-bromo-5-fluoro-2,3-dihydro-1H-quinolin-4-one |
InChI |
InChI=1S/C9H7BrFNO/c10-5-1-2-6(11)8-7(13)3-4-12-9(5)8/h1-2,12H,3-4H2 |
InChI Key |
ZGEJSTIVNPGOJR-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C(C=CC(=C2C1=O)F)Br |
Origin of Product |
United States |
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